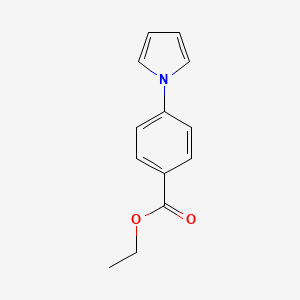

ethyl 4-(1H-pyrrol-1-yl)benzoate

Beschreibung

Contextualization of Ethyl 4-(1H-pyrrol-1-yl)benzoate within Contemporary Organic Chemistry Research

This compound, with the chemical formula C₁₃H₁₃NO₂, is a molecule that combines a pyrrole (B145914) ring with a benzoate (B1203000) group. chemnet.com Its structure is of interest to organic chemists due to the presence of these two important chemical motifs. The compound is a solid at room temperature with a melting point of 74°C and a boiling point of 331.5°C at 760 mmHg. chemnet.comchemicalbook.com

Current research often focuses on the synthesis and characterization of novel derivatives of this compound. For instance, studies have described the synthesis of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives and investigated their potential as enzyme inhibitors. nih.govnih.gov This highlights the role of this compound as a scaffold or starting material for creating more complex molecules with specific biological activities. nih.gov The exploration of such derivatives is a significant area of contemporary organic chemistry research, aiming to develop new compounds with potential applications in various fields, including medicine. nih.govnih.gov

Significance of Pyrrole and Benzoate Derivatives in Modern Chemical Science

The two core components of this compound, the pyrrole ring and the benzoate group, are independently significant in chemical science.

Pyrrole , a five-membered aromatic heterocycle, is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com Its electron-rich nature makes it highly reactive towards electrophiles. numberanalytics.com Pyrrole and its derivatives are found in a vast array of natural products essential for life, such as heme and chlorophyll. researchgate.net In modern chemistry, the pyrrole scaffold is a key feature in many pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticancer agents. numberanalytics.comnumberanalytics.com Furthermore, pyrrole-based polymers are utilized in materials science for applications like conducting materials and sensors. numberanalytics.comnumberanalytics.com

Benzoate derivatives , which are esters or salts of benzoic acid, also hold considerable importance. ucla.eduwikipedia.org Benzoic acid itself is a precursor for the industrial synthesis of many organic substances. wikipedia.org Benzoate esters are known for their use as flavoring agents and in perfumery. wikipedia.orgwikipedia.org In the context of more complex molecules, the benzoate group can influence properties such as solubility and reactivity. The study of benzoate derivatives extends to their chemical rearrangements and reactions, providing insights into fundamental chemical processes. acs.org

The combination of these two moieties in this compound creates a molecule with a unique set of properties and potential for further functionalization, making it a subject of interest for synthetic chemists.

Identification of Key Research Gaps and Future Academic Directions for this compound

While research exists on derivatives of this compound, particularly in the context of medicinal chemistry, there are several areas where further academic investigation is warranted.

One key research gap is the comprehensive exploration of the compound's own reactivity and potential as a versatile intermediate in organic synthesis. While it has been used as a starting material, a more systematic study of its reactions could unveil new synthetic pathways to other valuable compounds.

Future academic directions could focus on several promising areas:

Development of Novel Synthetic Methodologies: Devising more efficient and sustainable methods for the synthesis of this compound and its derivatives is a continuous goal in organic chemistry.

Exploration of Photophysical Properties: Investigating the fluorescence and phosphorescence properties of the compound and its derivatives could lead to applications in materials science, such as in organic light-emitting diodes (OLEDs).

Design of New Biologically Active Molecules: Building upon existing research, the design and synthesis of new derivatives with tailored biological activities remains a significant avenue. nih.govnih.gov This includes exploring their potential as antibacterial or anticancer agents by modifying the core structure. nih.govmdpi.com

Polymer Chemistry: Investigating the incorporation of the this compound unit into polymer chains could lead to the development of new materials with unique thermal or electronic properties. Research on related poly(4-[pyrrol-1-yl methyl]benzoic acid) suggests the potential for creating novel composite materials. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELSWUYONNGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371381 | |

| Record name | ethyl 4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-37-1 | |

| Record name | ethyl 4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation of Ethyl 4 1h Pyrrol 1 Yl Benzoate and Its Congeners

Comprehensive Spectroscopic Analysis for Definitive Structural Assignment of Ethyl 4-(1H-pyrrol-1-yl)benzoate

Spectroscopic methods are indispensable for the unambiguous structural confirmation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the connectivity, molecular weight, functional groups, and electronic system of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the signals can be assigned based on chemical shift, integration, and multiplicity. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The pyrrole (B145914) protons typically show two distinct triplets. The ethyl ester group gives rise to a characteristic quartet and triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the pyrrole carbons, and the ethyl group carbons. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the ester carbonyl carbon is highly deshielded, appearing at a high chemical shift (ppm). ucalgary.ca

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl -CH₃ | ~1.4 ppm (t, 3H) | ~14 ppm |

| Ethyl -CH₂- | ~4.4 ppm (q, 2H) | ~61 ppm |

| Pyrrole H-3, H-4 | ~6.4 ppm (t, 2H) | ~112 ppm |

| Pyrrole H-2, H-5 | ~7.3 ppm (t, 2H) | ~121 ppm |

| Benzene H (ortho to pyrrole) | ~7.5 ppm (d, 2H) | ~120 ppm |

| Benzene H (ortho to ester) | ~8.1 ppm (d, 2H) | ~131 ppm |

| Benzene C (ipso, C-N) | - | ~142 ppm |

| Benzene C (ipso, C-C=O) | - | ~129 ppm |

| Ester C=O | - | ~166 ppm |

| (Note: s=singlet, d=doublet, t=triplet, q=quartet. Chemical shifts (δ) are in ppm.) |

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment. A COSY spectrum would confirm the coupling between the ethyl group's -CH₂- and -CH₃ protons, as well as couplings between adjacent protons on the aromatic and pyrrole rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would confirm its molecular formula.

Molecular Formula Determination: The molecular formula of this compound is C₁₃H₁₃NO₂. chemicalbook.comnih.gov HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis: Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, providing structural clues. The fragmentation of this compound is expected to follow patterns observed for aromatic esters. researchgate.net Key fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This is often a dominant fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule.

Interactive Data Table: HRMS and Fragmentation Data for this compound

| Parameter | Value / Description |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Nominal Mass | 215 amu |

| Calculated Exact Mass [M]⁺ | 215.09463 u |

| Key Fragment Ion (m/z) | 187 |

| Fragment Structure | [M - C₂H₄]⁺• (Result of McLafferty Rearrangement) |

| Key Fragment Ion (m/z) | 170 |

| Fragment Structure | [M - •OC₂H₅]⁺ (Acylium ion from loss of ethoxy radical) |

| Key Fragment Ion (m/z) | 142 |

| Fragment Structure | [170 - CO]⁺ (Loss of carbon monoxide from the acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its ester and aromatic components. The conjugation of the ester with the benzene ring slightly lowers the frequency of the C=O stretch compared to a simple aliphatic ester.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C-H stretching (aromatic/pyrrole) | 3100 - 3000 | Aromatic/Heteroaromatic C-H |

| C-H stretching (aliphatic) | 3000 - 2850 | Ethyl group C-H |

| C=O stretching (conjugated ester) | 1730 - 1715 | Ester carbonyl |

| C=C stretching (aromatic/pyrrole) | 1600 - 1450 | Aromatic/Heteroaromatic ring |

| C-O stretching (ester) | 1300 - 1100 | Ester C-O |

| C-N stretching | 1350 - 1250 | Aryl-N bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. It is particularly informative for compounds with conjugated π-systems. The UV-Vis spectrum of this compound is dominated by strong absorptions corresponding to π→π* transitions within the extended conjugated system formed by the pyrrole ring, the benzene ring, and the carbonyl group.

A study on the closely related compound 4-(1H-pyrrol-1-yl)benzoic acid (PBA) provides insight into the electronic behavior. researchgate.net The absorption spectrum of PBA in solvents like ethanol (B145695) and acetonitrile (B52724) shows a strong band around 253 nm. researchgate.net This absorption is attributed to a π→π* transition within the delocalized electronic system. The excitation leads to a Franck-Condon excited state, which can then relax through various pathways. researchgate.net Given the similar chromophore, this compound is expected to exhibit a very similar UV-Vis absorption profile.

Interactive Data Table: UV-Vis Absorption Data for this compound (based on analogue)

| Solvent | λ_max (nm) | Transition Type | Reference Analogue |

| Ethanol | ~253 | π→π | 4-(1H-pyrrol-1-yl)benzoic acid researchgate.net |

| Acetonitrile | ~253 | π→π | 4-(1H-pyrrol-1-yl)benzoic acid researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

A search of the available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound itself. However, analysis of structurally related compounds can provide valuable insights. For example, the crystal structure of an isomer, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been determined. doaj.org In that structure, the dihedral angle between the pyrazole (B372694) and benzene rings is 76.06(11)°. doaj.org A crystallographic study of this compound would similarly reveal the dihedral angle between the pyrrole and benzoate (B1203000) rings, which is a key conformational parameter influencing the degree of electronic conjugation between the two ring systems. Such a study would also detail intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate the crystal packing arrangement.

Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral this compound Analogues

Chiroptical spectroscopy refers to techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for the characterization of enantiomers.

This compound itself is an achiral molecule. However, chiral analogues could be synthesized by introducing a stereocenter, for example, by substituting the pyrrole or benzoate rings with a chiral group, or by creating a molecule with axial chirality. While there is broad interest in the synthesis of chiral polymers from pyrrole derivatives for applications in "chiral metals," specific studies detailing the synthesis and chiroptical analysis of chiral analogues of this compound were not identified in the searched literature.

If such chiral analogues were prepared, CD spectroscopy would be the primary tool for their stereochemical analysis. A CD spectrum plots the difference in absorption of left- and right-circularly polarized light versus wavelength. Enantiomers give mirror-image CD spectra, providing a definitive way to distinguish them and to measure enantiomeric excess. The sign and intensity of the Cotton effects in the CD spectrum could also be correlated with the absolute configuration of the stereocenter through theoretical calculations.

Advanced Dereplication Strategies in Complex Natural Product Mixtures Containing this compound

The rapid identification of known compounds, a process known as dereplication, is a critical step in natural product drug discovery to avoid the time-consuming and costly rediscovery of previously characterized metabolites. nih.govmdpi.com For a relatively simple molecule like this compound, which may be present in complex mixtures derived from marine or terrestrial organisms, advanced dereplication strategies are essential for its efficient detection and characterization. These strategies primarily rely on sophisticated analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with comprehensive databases. nih.govrsc.org

The pyrrole moiety is a common structural motif in a vast array of natural products, particularly from marine sources like sponges. researchgate.net These compounds exhibit significant structural diversity and a wide range of biological activities. Consequently, dereplication efforts within this class often focus on identifying both simple pyrrole derivatives and more complex alkaloids.

A powerful and widely adopted approach for the dereplication of compounds in complex mixtures is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with molecular networking. researchgate.net This technique allows for the visualization of the chemical space within a sample by grouping molecules with similar fragmentation patterns. In the context of identifying this compound, this strategy would involve the following workflow:

First, the crude extract containing the compound of interest would be subjected to LC-MS/MS analysis. The resulting data, containing retention times, precursor ion masses, and fragmentation spectra, would then be uploaded to a platform such as the Global Natural Products Social Molecular Networking (GNPS) platform. This platform would generate a molecular network where each node represents a unique precursor ion (and thus a potential molecule), and the edges connecting the nodes represent spectral similarity.

To identify this compound within this network, its fragmentation pattern would be a key identifier. While specific experimental fragmentation data for this exact compound is not widely published, predictions can be made based on the fragmentation of similar structures, such as ethyl benzoate. pharmacy180.com The mass spectrum of ethyl benzoate shows a characteristic loss of an ethoxy radical (•OCH2CH3), resulting in a stable acylium ion. pharmacy180.com Similarly, for this compound, a prominent fragmentation pathway would likely involve the loss of the ethoxy group from the molecular ion [M+H]+, leading to the formation of a [M+H - 45]+ fragment ion. Further fragmentation could involve the pyrrole ring itself.

The identification of this compound would be further strengthened by matching its experimental MS/MS spectrum against spectral libraries within GNPS or other databases. Even if an exact match is not found, the presence of a cluster of related N-phenylpyrrole derivatives could provide strong evidence for its structural class.

The table below outlines the expected key mass spectrometric data points that would be used in the dereplication of this compound.

| Analytical Parameter | Expected Value/Observation for this compound |

| Molecular Formula | C13H13NO2 |

| Monoisotopic Mass | 215.0946 u |

| [M+H]+ ion (m/z) | 216.1019 |

| Key MS/MS Fragment (loss of •OCH2CH3) | 171.0600 |

| Other Potential Fragments | Ions related to the fragmentation of the pyrrole or benzoate moiety. |

In addition to LC-MS/MS-based methods, advanced NMR techniques can also play a crucial role in dereplication. Diffusion-Ordered Spectroscopy (DOSY) allows for the separation of signals from different molecules in a mixture based on their diffusion coefficients, which correlate with their molecular size and shape. griffith.edu.au This can be particularly useful for identifying smaller molecules like this compound in a complex matrix of larger natural products. By correlating the diffusion coefficient with NMR chemical shifts and coupling constants, a confident identification can often be made without the need for complete chromatographic separation. rsc.org

The combination of these advanced dereplication strategies, integrating both high-resolution mass spectrometry and sophisticated NMR techniques, provides a powerful toolkit for the rapid and accurate identification of known compounds such as this compound in intricate natural product mixtures. This allows researchers to focus their efforts on the isolation and characterization of novel and potentially bioactive constituents.

Chemical Reactivity and Reaction Mechanisms of Ethyl 4 1h Pyrrol 1 Yl Benzoate

Reactivity Profile of the Pyrrole (B145914) Nitrogen Atom in Ethyl 4-(1H-pyrrol-1-yl)benzoate

The nitrogen atom in this compound is an integral part of the aromatic pyrrole ring. Its lone pair of electrons is delocalized into the five-membered ring to satisfy Hückel's rule for aromaticity (4n+2 π electrons). pearson.comlibretexts.org This delocalization significantly reduces the availability of the lone pair, rendering the nitrogen atom substantially less basic and less nucleophilic compared to the nitrogen in aliphatic amines. libretexts.org

Furthermore, the nitrogen atom is directly attached to a phenyl group which is substituted with an electron-withdrawing ethyl benzoate (B1203000) group. This N-aryl configuration, combined with the deactivating nature of the para-substituent, further diminishes the electron density on the nitrogen. Consequently, protonation of this nitrogen atom is highly unfavorable as it would disrupt the aromaticity of the pyrrole ring. libretexts.org While the nitrogen in an unsubstituted pyrrole can be deprotonated by strong bases, this is not a typical reaction for N-substituted pyrroles like this compound. wikipedia.org

Reactivity of the Ester Carbonyl Group in this compound

The ester carbonyl group in this compound is a key site for nucleophilic acyl substitution reactions. The general reactivity of this group is influenced by the electronic properties of the substituents on the aromatic ring. numberanalytics.comnumberanalytics.com The 4-(1H-pyrrol-1-yl) group attached to the benzoate ring acts as an electron-donating group. This is due to the delocalization of the nitrogen's lone pair electrons, which increases the electron density on the benzoate ring and, by extension, on the carbonyl oxygen.

This electron-donating effect reduces the electrophilicity of the carbonyl carbon. saskoer.ca As a result, this compound is expected to be less reactive towards nucleophiles compared to unsubstituted ethyl benzoate or benzoates with electron-withdrawing substituents. For instance, the rate of hydrolysis, a common reaction for esters, is generally decreased by the presence of electron-donating groups. numberanalytics.comnumberanalytics.com

Typical reactions of the ester group include:

Hydrolysis: Cleavage of the ester bond to yield 4-(1H-pyrrol-1-yl)benzoic acid and ethanol (B145695). This reaction can be promoted by either acid or base. numberanalytics.comlibretexts.org Base-promoted hydrolysis, or saponification, is generally irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide. masterorganicchemistry.com

Reduction: The ester can be reduced to the corresponding primary alcohol, [4-(1H-pyrrol-1-yl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride. libretexts.org Milder reducing agents may allow for the selective reduction of the ester in the presence of other functional groups. acs.orggoogle.comgoogle.com

Grignard Reaction: Reaction with Grignard reagents would lead to the formation of a tertiary alcohol. libretexts.org

Table 1: Predicted Relative Reactivity of the Ester Group in Substituted Ethyl Benzoates

| Substituent at para-position | Electronic Effect | Effect on Carbonyl Electrophilicity | Predicted Rate of Nucleophilic Acyl Substitution |

|---|---|---|---|

| -NO₂ | Electron-withdrawing | Increased | Fastest |

| -Br | Electron-withdrawing | Increased | Fast |

| -H | Neutral | Baseline | Moderate |

| -1H-pyrrol-1-yl | Electron-donating | Decreased | Slow |

| -OCH₃ | Electron-donating | Decreased | Slower |

| -NH₂ | Strongly electron-donating | Significantly decreased | Slowest |

Electrophilic Aromatic Substitution Reactions of the Benzoate Ring System in this compound

The benzoate ring in this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the ring: the pyrrol-1-yl group and the ethyl carboxylate group. wikipedia.org

Pyrrol-1-yl group: The nitrogen atom of the pyrrole ring donates electron density to the benzene (B151609) ring through resonance, making it an activating group and an ortho, para-director. pearson.com

Ethyl carboxylate group (-COOEt): This ester group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance, making it a deactivating group and a meta-director. numberanalytics.comwikipedia.org

Common EAS reactions include:

Nitration: (e.g., with HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (e.g., with Br₂/FeBr₃) to introduce a halogen.

Sulfonation: (e.g., with fuming H₂SO₄) to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: (e.g., with R-Cl/AlCl₃ or RCOCl/AlCl₃) to introduce alkyl or acyl groups.

Nucleophilic Reactivity of the Pyrrole Ring in this compound

The pyrrole ring is inherently electron-rich due to the delocalization of the nitrogen's lone pair, making it highly nucleophilic and reactive towards electrophiles. pearson.comuobaghdad.edu.iq This reactivity is significantly greater than that of benzene. pearson.com Electrophilic substitution on the pyrrole ring typically occurs at the C2 or C5 positions (alpha to the nitrogen), as the carbocation intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). libretexts.orguobaghdad.edu.iqonlineorganicchemistrytutor.com

Conversely, direct nucleophilic substitution on the pyrrole ring is generally difficult. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the pyrrole ring itself to stabilize the negative charge of the intermediate Meisenheimer complex. quimicaorganica.orgrsc.orgrsc.org

Oxidative and Reductive Chemical Transformations of this compound

The oxidative and reductive transformations of this compound can occur at several sites within the molecule.

Oxidation:

The pyrrole ring is susceptible to oxidation. Under strongly acidic conditions, pyrroles can polymerize to form polypyrrole. uobaghdad.edu.iq

Controlled oxidation of N-arylpyrroles is possible. For example, N-arylpyrrole alcohols have been selectively oxidized to the corresponding aldehydes using copper and chiral nitroxide co-catalyzed aerobic oxidation, indicating the pyrrole core can be stable under specific oxidative conditions. nih.govacs.orgacs.org

Reduction:

Ester Group: The ethyl ester group can be reduced to a primary alcohol, [4-(1H-pyrrol-1-yl)phenyl]methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Catalytic hydrogenation can also be employed, sometimes requiring high pressure and temperature, though modern catalysts can achieve this under milder conditions. google.comwordpress.comacs.org

Aromatic Rings: The complete reduction of the benzene or pyrrole rings requires more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or platinum, due to the loss of aromaticity. wordpress.com It is often possible to selectively reduce the ester group without affecting the aromatic rings. acs.org

Detailed Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from well-established principles for its constituent functional groups.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration of the Benzoate Ring):

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-system of the activated benzoate ring attacks the nitronium ion. The attack occurs at the C3 position (ortho to the activating pyrrole group) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and, importantly, can be stabilized by the lone pair of the pyrrole nitrogen.

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the new nitro group. This restores the aromaticity of the benzene ring, yielding the final product, ethyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate.

Mechanism of Base-Promoted Ester Hydrolysis (Saponification):

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This breaks the C=O π bond and forms a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group, forming 4-(1H-pyrrol-1-yl)benzoic acid. libretexts.orgmasterorganicchemistry.com

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming sodium 4-(1H-pyrrol-1-yl)benzoate and ethanol. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid.

Catalytic Processes and their Influence on Reactions of this compound

Various catalytic processes can be employed to influence the reactivity of the different functional sites within this compound.

Table 2: Catalytic Processes for the Transformation of this compound and Related Structures

| Reaction Type | Catalyst Class | Specific Catalyst Examples | Target Site | Effect |

|---|---|---|---|---|

| Ester Hydrolysis | Acid Catalysis | H₂SO₄, HCl | Ester Group | Accelerates hydrolysis by protonating the carbonyl oxygen, increasing its electrophilicity. libretexts.org |

| Friedel-Crafts Acylation/Alkylation | Lewis Acid | AlCl₃, FeBr₃ | Benzoate Ring | Activates the alkyl/acyl halide to generate a potent electrophile for EAS. nih.gov |

| Paal-Knorr Pyrrole Synthesis | Brønsted/Lewis Acids, Organocatalysts | Acetic acid, Squaric acid, Alumina | N/A (Synthesis) | Catalyzes the condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring. nih.govmdpi.comresearchgate.net |

| Oxidation | Transition Metal/Organocatalyst | Copper/Chiral Nitroxide | N-Arylpyrrole derivatives | Enables enantioselective aerobic oxidation of alcohol functionalities on N-arylpyrrole scaffolds. nih.govacs.org |

| C-H Functionalization | Transition Metal | Gold, Rhodium, Copper | Pyrrole Ring | Catalyzes the insertion of carbenes or other fragments into the C-H bonds of the pyrrole ring. researchgate.net |

| Cross-Coupling Reactions | Transition Metal | Palladium, Nickel | N/A (Synthesis/Derivatization) | Used in the synthesis of N-aryl pyrroles or for further functionalization via C-C or C-N bond formation. acs.org |

| Biocatalysis | Enzymes | α-Amylase, Carboxypeptidase A | N/A (Synthesis), Ester Group | Can catalyze the synthesis of N-substituted pyrroles or the hydrolysis of the ester group under mild conditions. nih.govcdnsciencepub.com |

Photoreactivity Studies of this compound and its Derivatives

The study of the photoreactivity of organic molecules is crucial for understanding their stability, potential applications in photochemistry and materials science, and their environmental fate. For this compound, a compound featuring a pyrrole ring linked to a benzoate group, the photoreactivity is expected to be influenced by the electronic interplay between the electron-rich pyrrole moiety and the electron-withdrawing ester-substituted phenyl ring. While specific photochemical reaction studies on this compound are not extensively documented in the public domain, significant insights can be drawn from the photophysical and photochemical behavior of its close structural analog, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), and other N-arylpyrroles.

A key feature in the photophysics of N-arylpyrroles with electron-accepting substituents on the aryl ring is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.orgrsc.org In the ground state, the pyrrole and phenyl rings are typically not coplanar. Upon photoexcitation, an electron is transferred from the electron-donating pyrrole ring to the electron-accepting phenyl benzoate moiety. This charge transfer is often accompanied by a conformational change, where the two rings twist to a nearly perpendicular arrangement, forming the TICT state. nih.gov This state is stabilized in polar solvents and can deactivate through either red-shifted fluorescence or non-radiative decay. rsc.org

Studies on 4-(1H-pyrrol-1-yl)benzoic acid (PBA) have shown that the molecule is very weakly fluorescent, indicating that non-radiative decay pathways are dominant. The excited state dynamics reveal the presence of two competing fluorescence emissions, one from the initially formed Franck-Condon (delocalized) excited state and another from the relaxed TICT state. The formation of the TICT state from the Franck-Condon excited state is a rapid process. This rotational relaxation to the TICT state is a crucial aspect of the molecule's behavior in the excited state.

The formation of a TICT state has significant implications for the chemical reactivity of this compound. The charge separation in the TICT state can make the pyrrole ring more susceptible to oxidation and the benzoate moiety more susceptible to reduction. This can lead to various photochemical reactions, such as photodegradation or photoaddition reactions with other molecules present in the medium. For instance, the electron-rich radical cation of the pyrrole ring could react with nucleophiles, while the electron-deficient radical anion of the benzoate part could react with electrophiles.

Furthermore, the energy of the excited state and the efficiency of intersystem crossing to the triplet state will also influence the photoreactivity. The triplet state, being longer-lived than the singlet state, has a higher probability of undergoing chemical reactions. The types of photoreactions that could be anticipated for this compound, based on the general photochemistry of pyrroles and aromatic compounds, include:

Photoisomerization: Although less common for simple pyrroles which tend to decompose upon irradiation, substituted pyrroles can sometimes undergo photoisomerization.

Photodegradation: The pyrrole ring is known to be susceptible to photooxidation, which can lead to ring-opening and the formation of various degradation products. The presence of the benzoate group may influence the rate and pathway of this degradation.

[2+2] Photocycloaddition: The excited pyrrole ring could potentially undergo [2+2] cycloaddition reactions with alkenes, a reaction observed for some pyrrole derivatives. mdpi.comnsf.gov

Detailed research findings on the specific photoreaction products and mechanisms for this compound are needed to fully elucidate its photochemical behavior. However, the established principles of N-arylpyrrole photochemistry provide a solid framework for predicting its likely reactivity.

Table of Photophysical Data for 4-(1H-pyrrol-1-yl)benzoic acid (PBA)

| Parameter | Value/Observation | Solvent/Condition | Reference |

| Fluorescence | Very weak | Various polarities | |

| Excited State Dynamics | Dual fluorescence from delocalized and TICT states | Various polarities | |

| TICT State Formation | Occurs within picoseconds | Polar solvents |

Computational Chemistry Investigations of Ethyl 4 1h Pyrrol 1 Yl Benzoate

Quantum Chemical Calculations on the Electronic Structure of Ethyl 4-(1H-pyrrol-1-yl)benzoate.eurjchem.comresearchgate.netmdpi.commdpi.com

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For systems related to this compound, these studies have elucidated the distribution of electrons and energy levels within the molecule, which dictates its chemical behavior.

Molecular Orbital Theory Analysis (e.g., HOMO-LUMO Interactions) Applied to this compound.eurjchem.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com

In studies of analogous compounds, the HOMO and LUMO are often distributed across different parts of the molecule. For example, in a study on a 1,5-benzodiazepin derivative, the HOMO was found on the benzene (B151609) rings and substituents, while the LUMO was located elsewhere. espublisher.com For a different triazole derivative, the HOMO intensity was high over the triazole ring, while the LUMO was concentrated between specific carbon atoms. researchgate.net

Theoretical analysis of the reaction between ethyl nitrosoacrylate and pyrrole (B145914) (a core component of the title compound) showed that the cycloaddition is controlled by the interaction between the LUMO of the heterodiene and the HOMO of the dienophile. nih.gov The energy difference between the LUMO of the nitrosoalkene and the HOMO of the heterocycles was calculated to be between 7.99 and 9.08 eV. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Related Triazole Derivative

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-311G(d,p) | -6.78 | -1.25 | 5.53 |

| 6-311++G(d,p) | -7.12 | -1.58 | 5.54 |

Data derived from studies on Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate. researchgate.net

Density Functional Theory (DFT) Studies on this compound Systems.eurjchem.com

Density Functional Theory (DFT) is a powerful and computationally efficient method for investigating the electronic structure of molecules. espublisher.com It is widely used to optimize molecular geometries and calculate various properties. Studies on compounds structurally similar to this compound have utilized DFT methods, such as B3LYP, to determine stable geometries and electronic properties. espublisher.comresearchgate.net

For instance, DFT calculations on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives were performed using the B3LYP functional with a 6-31G** basis set to confirm their stability. espublisher.comespublisher.com In another study on ethyl 4-aminobenzoate (B8803810), the B3LYP method with a 6-311++G(d,p) basis set was employed to evaluate geometrical parameters and vibrational frequencies. researchgate.net These studies provide a framework for how DFT can be applied to elucidate the properties of the title compound. The analysis of condensed Fukui functions using DFT can also help in understanding the reactivity and potential inhibition effects in catalytic processes. mdpi.com

Conformational Analysis and Tautomerism Studies in this compound Systems.researchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative stability of these conformers is crucial for understanding molecular interactions.

While direct conformational analysis of this compound is not widely documented, studies on structurally similar compounds provide valuable insights. For example, the crystal structure analysis of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate revealed a dihedral angle of 76.06 (11)° between the pyrazole (B372694) and benzene ring mean planes. doaj.org The conformation of its ethyl side chain was determined to be anti, with a C—O—C—C torsion angle of −175.4 (3)°. doaj.org Such parameters are critical for understanding the three-dimensional shape and potential steric interactions of the molecule. Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is not expected to be a significant feature for the stable aromatic pyrrole ring in this compound under normal conditions.

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations.eurjchem.commdpi.com

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates.

Research into the reactivity of the pyrrole moiety, a key component of the title compound, provides examples of such modeling. A theoretical study on the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole was conducted to understand the reaction mechanism. nih.gov Quantum chemical calculations at the DFT level were used to analyze the reaction, showing that it proceeds via a cycloaddition followed by a ring-opening. nih.gov Such studies help in predicting the products and understanding the regioselectivity of reactions involving the pyrrole ring. While this specific study does not involve this compound directly, the methodology is applicable to modeling its potential transformations.

Prediction of Spectroscopic Parameters for this compound.eurjchem.comresearchgate.net

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net For a Schiff base compound, (ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate), TD-DFT was used to simulate its electronic spectra and account for excited states. researchgate.net

The gauge-invariant atomic orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net DFT calculations have also been successfully used to predict vibrational frequencies for FT-IR and FT-Raman spectra. For ethyl 4-aminobenzoate, DFT (B3LYP/6-311++G(d,p)) calculations were performed to determine the fundamental vibrational wavenumbers and intensities. researchgate.net A correlation between the calculated and experimental values helps in the precise assignment of spectral bands.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for an Analogous Schiff Base

| Parameter | Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Wavelength (nm) | TD-DFT/B3LYP | 382.27 | - |

| Energy (eV) | TD-DFT/B3LYP | 3.24 | - |

| ¹³C NMR (ppm) | GIAO | 16.11 (CH₃) | 14.40 (CH₃) |

| ¹³C NMR (ppm) | GIAO | 60.11 (OCH₂) | 60.40 (OCH₂) |

Data derived from studies on (ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). researchgate.net

Molecular Dynamics Simulations of this compound in Diverse Chemical Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions within various environments like solvents or biological systems.

MD simulations have been performed on derivatives of the title compound to understand their interactions with biological targets. For instance, in silico molecular docking and MD simulations were conducted on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives to study their binding with enzymes like enoyl-ACP reductase (InhA). nih.govplos.org These simulations can reveal the stability of the protein-ligand complex, key amino acid residues involved in binding, and the binding free energies. researchgate.netmdpi.com The trajectories from MD simulations, which can span nanoseconds, are analyzed to understand conformational changes and the dynamics of intermolecular interactions, such as hydrogen bonds. researchgate.netmdpi.com This information is critical in fields like drug design for assessing the potential of a molecule to act as an inhibitor or ligand. nih.govnih.gov

Biological Activity and Pharmacological Research of Ethyl 4 1h Pyrrol 1 Yl Benzoate

In Vitro Bioactivity Profiling of Ethyl 4-(1H-pyrrol-1-yl)benzoate

The in vitro evaluation of a compound's biological activity is a critical first step in the drug discovery process. This section details the available research on the bioactivity of this compound and its close derivatives.

Antioxidant Potential Assessments (e.g., Radical Scavenging Assays) of this compound

There is currently a lack of published research specifically investigating the antioxidant potential of this compound through common radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral) of this compound

While direct antimicrobial studies on this compound are limited, research on its derivatives provides insight into the potential of this chemical scaffold. A study on a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives demonstrated notable antibacterial and antitubercular activities. nih.gov These derivatives, where the ethyl ester group of the parent compound is modified, were tested against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.

The minimum inhibitory concentration (MIC) values for some of the most potent derivatives are presented in the table below. It is important to note that these results are for derivatives and not the parent compound, this compound.

| Compound Derivative | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | M. tuberculosis H37Rv (MIC, µg/mL) |

|---|---|---|---|

| Compound 5b | - | - | 0.8 |

| Compound 6d | - | - | 0.8 |

No specific antiviral activity investigations for this compound have been reported in the reviewed scientific literature.

Cytotoxicity and Antiproliferative Activity in Relevant Cell Lines for this compound

Direct studies on the cytotoxicity and antiproliferative activity of this compound are not extensively documented. However, research on its derivatives has shown significant cytotoxic effects against certain cancer cell lines. In the same study of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives, the most potent compounds were evaluated for their cytotoxicity against the human lung cancer cell line A549. nih.gov

The half-maximal inhibitory concentration (IC50) values for these derivatives are summarized in the table below. For comparison, the IC50 values of standard chemotherapeutic and antitubercular drugs are also included.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives | A549 (Human Lung Cancer) | 255 - 319 |

| Isoniazid (standard antitubercular drug) | A549 (Human Lung Cancer) | > 450 |

| Cisplatin (standard anticancer drug) | A549 (Human Lung Cancer) | 9.9 |

In Silico (Computational) Screening for Potential Biological Targets of this compound

Computational methods, such as molecular docking, are powerful tools for predicting the interaction of small molecules with biological targets, thereby guiding further experimental research.

Molecular Docking Studies with Relevant Biomolecules for this compound

While broad computational screening of this compound against a wide range of biological targets is not available, molecular docking studies have been performed on its derivatives. In the investigation of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives, molecular docking was used to explore their binding interactions with two key mycobacterial enzymes: enoyl-ACP reductase (InhA) and dihydrofolate reductase (MtDHFR). nih.gov The study reported that the derivatives fit well into the binding pocket of the InhA enzyme, forming hydrogen bonds with the amino acid residue TYR158 and the cofactor NAD+. nih.govnih.gov Similarly, interactions with the amino acid residues ARG32 and ARG60 of MtDHFR were observed. nih.govnih.gov These computational findings supported the observed antitubercular activity of the derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. brieflands.com This approach identifies mathematical relationships between the structural properties (descriptors) of a series of molecules and their observed biological effects. brieflands.comnih.gov

In a study focused on a series of anticancer N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, which share the core 4-(1H-pyrrol-1-yl)benzene structure, researchers developed QSAR models to understand the key molecular features influencing their cytotoxic activity against human cancer cell lines. nih.govnih.gov Using the Orthogonal Projections to Latent Structure (OPLS) method, they generated models with verified predictive power. nih.gov These models successfully identified crucial molecular descriptors that govern the anticancer activity of this class of benzenesulfonamides, providing a quantitative framework for designing more potent compounds. nih.govnih.gov

QSAR models are typically developed by calculating a wide range of molecular descriptors and then using statistical methods, such as multiple linear regression (MLR), to build an equation that correlates a subset of these descriptors with the biological activity. nih.govelsevierpure.com The robustness and predictive power of these models are validated internally and externally to ensure their reliability. elsevierpure.com

Table 1: Key Aspects of QSAR Modeling for Related Pyrrole (B145914) Derivatives

| Modeling Aspect | Description | Source |

| Analytical Method | Orthogonal Projections to Latent Structure (OPLS) was used to generate predictive models. | nih.gov |

| Core Structure | N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives. | nih.govnih.gov |

| Objective | To identify key molecular descriptors that influence anticancer activity against HCT-116, HeLa, and MCF-7 cell lines. | nih.govnih.gov |

| Outcome | Successfully generated predictive models that explain the relationship between molecular structure and biological activity. | nih.gov |

Mechanistic Studies of Biological Interactions of this compound

Mechanistic studies on derivatives of this compound have revealed specific molecular interactions with protein targets, shedding light on their mode of action. While the parent compound itself has not been the focus of extensive mechanistic work, its derivatives have been shown to inhibit key enzymes involved in cancer and infectious diseases.

One prominent study investigated N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives for their anticancer effects. nih.gov The most active compound from this series was found to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Further analysis showed that it promoted cell cycle arrest in the G2/M phase and activated caspases, which are key proteases that execute the apoptotic process. nih.govnih.gov This suggests a mechanism centered on the disruption of cell division and the initiation of the cell's self-destruction pathway.

In another line of research, derivatives where the ethyl ester was replaced with a hydrazinyl-oxoethyl group were designed as potential antitubercular agents. Molecular docking studies predicted that these compounds could act as dual inhibitors of two crucial enzymes in Mycobacterium tuberculosis: dihydrofolate reductase (DHFR) and enoyl-ACP reductase (InhA). The proposed mechanism involves the formation of specific hydrogen bonds with key amino acid residues within the binding pockets of these enzymes, thereby inhibiting their function and disrupting essential bacterial metabolic pathways.

Table 2: Target Enzymes and Proposed Mechanisms for Pyrrole Derivatives

| Derivative Class | Target Enzyme(s) | Proposed Mechanism of Action | Key Interactions | Source |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Not specified | Induction of apoptosis, cell cycle arrest at G2/M phase | Activation of caspases | nih.govnih.gov |

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoates | DHFR, InhA | Dual inhibition of essential metabolic enzymes | Hydrogen bonding with active site residues |

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies explore how chemical modifications to a lead compound affect its biological activity, providing critical insights for drug design. Several SAR studies on derivatives of this compound have identified key structural features that enhance their potency against various targets.

For a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides evaluated for anticancer activity, the nature of the substituent on the sulfonamide nitrogen was found to be critical. nih.gov The most potent compounds were those containing a quinolin-8-yl substituent. nih.govnih.gov Specifically, compound 28 in the study, which bears this moiety, demonstrated significant cytotoxic activity against HCT-116, MCF-7, and HeLa cancer cell lines with IC₅₀ values of 3, 5, and 7 µM, respectively. nih.govnih.gov Interestingly, the introduction of a methyl group on the quinoline (B57606) ring (as in 7-methylquinolin-8-yl) led to a moderate decrease in activity, highlighting the specific spatial and electronic requirements for optimal interaction with the biological target. nih.gov

In another study on uracil-based benzoic acid and ester derivatives designed as DPP-4 inhibitors for diabetes, SAR exploration revealed that esters could be designed to be as potent as their corresponding carboxylic acids, which is a significant finding as esters often have better bioavailability. researchgate.net This indicates that for certain targets, the ester moiety can effectively mimic the interactions of a carboxylic acid. researchgate.net

Table 3: Summary of Structure-Activity Relationship Findings for Pyrrole Derivatives

| Derivative Series | Target/Activity | Key SAR Finding | Most Potent Substituent/Feature | Source |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides | Anticancer (HCT-116, HeLa, MCF-7) | The substituent on the sulfonamide nitrogen is crucial for activity. | Quinolin-8-yl group | nih.govnih.gov |

| Uracil-based benzoic acid and ester derivatives | DPP-4 Inhibition | Esters can be designed to have comparable potency to their acid counterparts. | Not specified | researchgate.net |

Prodrug and Targeted Delivery Strategies Involving Chemical Modification of this compound

Prodrug design is a strategic approach used to overcome undesirable properties of a drug candidate, such as poor solubility, limited bioavailability, lack of site-specificity, or rapid metabolism. nih.govnih.gov A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov The this compound structure is well-suited for such modifications.

The classic prodrug approach often involves masking polar functional groups, like carboxylic acids, by converting them into esters. nih.gov In this context, this compound can be considered a prodrug of its corresponding carboxylic acid, 4-(1H-pyrrol-1-yl)benzoic acid. The ester group enhances lipophilicity, which can improve membrane permeability and oral absorption. Once absorbed, endogenous esterase enzymes can hydrolyze the ethyl ester to release the active carboxylic acid.

Modern prodrug strategies aim for more than just improved absorption; they seek to achieve targeted drug delivery to specific organs, tissues, or cells. nih.govnih.gov This can be accomplished by attaching a promoiety that is recognized by specific enzymes or transporters that are overexpressed at the desired site of action. nih.gov For instance, derivatives of this compound could be chemically modified to be substrates for transporters present on cancer cells or to be activated by enzymes found in a tumor microenvironment.

Table 4: Potential Prodrug Strategies for the this compound Scaffold

| Strategy | Modification | Potential Advantage | Source |

| Classical Prodrug | The ethyl ester serves as a promoiety for the active carboxylic acid. | Improved lipophilicity and oral absorption. | nih.gov |

| Targeted Delivery | Attachment of moieties recognized by specific enzymes or transporters. | Site-specific release of the active drug, potentially reducing systemic toxicity. | nih.govnih.gov |

| Property Modulation | Conversion of the ester to other functional groups (e.g., hydrazide, sulfonamide). | Altered ADME properties to improve the overall drug profile. | nih.govnih.gov |

Table of Mentioned Compounds

Material Science Applications of Ethyl 4 1h Pyrrol 1 Yl Benzoate and Its Polymers/derivatives

Integration of Ethyl 4-(1H-pyrrol-1-yl)benzoate into Polymer Systems and Hybrid Materials

The functional groups present in this compound make it an attractive monomer for incorporation into various polymer systems and for the creation of hybrid organic-inorganic materials. The pyrrole (B145914) ring can undergo electropolymerization, leading to the formation of conductive polymers. Simultaneously, the ester group of the benzoate (B1203000) moiety can be hydrolyzed to a carboxylic acid, providing a site for further chemical modification or for interaction with other materials.

A notable example of this is the development of a composite material based on a related polymer, poly(4-[pyrrol-1-yl methyl]benzoic acid), and silver microparticles. In this work, the polymer was synthesized via electrochemical oxidation of the corresponding monomer on a fluorine-doped tin oxide (FTO) substrate. researchgate.net The carboxylic acid groups within the polymer backbone were then used to complex silver ions, which were subsequently reduced to form silver microparticles embedded within the polymer matrix. researchgate.net This process highlights the potential to create hybrid materials with combined electrical, optical, and catalytic properties. researchgate.net

Further research has demonstrated the fabrication of composite coatings using 4-(pyrrole-1-yl)benzoic acid (PyBA) in conjunction with poly(3,4-ethylenedioxythiophene) (PEDOT) and phosphododecamolybdic acid (PMo12). researchgate.net The resulting PEDOT/PyBA composite acts as a stable host matrix for the inorganic polyoxometalate species, and the presence of the carboxylate-containing PyBA units enhances the stability and adhesion of the composite coating to stainless steel substrates. researchgate.net These findings underscore the capability of pyrrole-benzoic acid structures to be integrated into complex, multi-component polymer systems.

Below is a table summarizing the components and key features of these hybrid material systems.

| Hybrid Material System | Polymer Components | Inorganic Component | Key Features |

| Polymer-Silver Composite | Poly(4-[pyrrol-1-yl methyl]benzoic acid) | Silver Microparticles | Good electrical, optical, and catalytic properties. researchgate.net |

| Composite Coating | Poly(3,4-ethylenedioxythiophene) (PEDOT), 4-(pyrrole-1-yl) benzoic acid (PyBA) | Phosphododecamolybdic Acid (PMo12) | Improved stability and adherence to substrates. researchgate.net |

Optoelectronic Applications of this compound Derivatives (e.g., Conductive Polymers, Organic Light-Emitting Diodes)

The inherent conductivity of polypyrrole and the potential for tuning the electronic properties of its derivatives make this compound a compound of interest for optoelectronic applications. While direct research on the use of poly(this compound) in devices like organic light-emitting diodes (OLEDs) is still emerging, the broader class of pyrrole-containing materials has shown significant promise.

N-Aryl-substituted carbazoles, which share structural similarities with the N-phenyl-pyrrole moiety of the target compound, are widely used as host materials in OLEDs due to their large band gaps and high triplet energies. synhet.com The study of related molecules like ethyl 4-(9H-carbazol-9-yl)benzoate provides insights into the photophysical properties that could be expected from polymers of this compound. synhet.com

The development of composite materials with good electrical and optical properties, such as the poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite, suggests that polymers derived from this compound could find applications in various electronic and optoelectronic devices. researchgate.net The ability to form conductive polymer films is a fundamental requirement for their use in applications such as conductive polymers and as components in OLEDs. The electrochemical polymerization of a related monomer, 4-[pyrrol-1-yl methyl]benzoic acid, to form a polymer film demonstrates the feasibility of this approach. researchgate.net

Nanomaterial Development Incorporating this compound Scaffolds

The synthesis of nanomaterials with tailored functionalities is a rapidly advancing field, and this compound provides a versatile building block for this purpose. The ability to form polymer-inorganic hybrid materials, as demonstrated with the poly(4-[pyrrol-1-yl methyl]benzoic acid)–silver composite, opens the door to creating novel nanocomposites. researchgate.net In this system, the polymer acts as a scaffold to host and stabilize metallic nanoparticles, resulting in a material with synergistic properties. researchgate.net

The process involves the initial formation of a polymer film, which then serves as a template for the in-situ synthesis of nanoparticles. The functional groups on the polymer backbone, in this case, the carboxylic acid groups, play a crucial role in binding the metal precursors and controlling the nucleation and growth of the nanoparticles. researchgate.net This method allows for the creation of materials where the nanoscale inorganic component is intimately integrated with the organic polymer matrix. The resulting composite, containing silver microparticles, exhibited good electrical and optical properties. researchgate.net

| Nanomaterial System | Polymer Scaffold | Nanoparticle | Key Outcome |

| Polymer-Silver Nanocomposite | Poly(4-[pyrrol-1-yl methyl]benzoic acid) | Silver | A hybrid material with good electrical and optical properties. researchgate.net |

Self-Healing and Smart Materials Research Utilizing this compound Derivatives

The development of materials that can autonomously repair damage or respond to environmental stimuli is a key area of materials science. While direct research into self-healing materials based on this compound is limited, studies on other pyrrole derivatives have shown the potential of this chemical family in creating such "smart" materials.

One approach to self-healing polymers involves the use of reversible chemical reactions, such as the Diels-Alder reaction. Research has been conducted on polymerization initiators synthesized from 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. epa.gov These initiators can be incorporated into polymers, which then exhibit cleavage and reformation, the basis of self-healing. epa.gov Although this specific example does not use this compound, it establishes the principle that the pyrrole moiety can be a component of self-healing systems.

The general concept of smart coatings involves materials that can react to their environment, for instance, by releasing corrosion inhibitors or changing color. epa.gov The functional groups of this compound could potentially be modified to incorporate such responsive behaviors.

Role in Advanced Coatings and Adhesives

The properties of polymers derived from pyrrole-based monomers suggest their utility in advanced coatings and adhesives. The ability to form adherent and stable polymer films is a primary requirement for a coating material. Research on composite coatings of 4-(pyrrole-1-yl) benzoate-modified poly-3,4-ethylenedioxythiophene (PEDOT) has shown that the inclusion of the pyrrole-benzoate structure enhances the stability and adherence of the coating to metal substrates. researchgate.net This makes such materials promising for applications like corrosion protection. researchgate.net

| Coating System | Key Components | Substrate | Primary Advantage |

| Composite Coating | PEDOT, 4-(pyrrole-1-yl) benzoic acid, Phosphomolybdate | Stainless Steel | Improved stability and adherence for corrosion protection. researchgate.net |

Advanced Analytical Methodologies for Ethyl 4 1h Pyrrol 1 Yl Benzoate Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Ethyl 4-(1H-pyrrol-1-yl)benzoate

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for various modes of separation, making it indispensable for both quantitative analysis and purification.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as this compound. The optimization of an RP-HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve the desired separation efficiency, resolution, and analysis time.

For a compound like this compound, a C18 or C8 column is typically a good starting point for method development. The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.

The optimization process often involves a systematic study of the mobile phase composition (e.g., gradient elution), flow rate, and column temperature to achieve optimal separation from potential impurities or starting materials. For instance, a gradient elution starting with a higher water content and gradually increasing the organic modifier concentration is effective for separating compounds with a range of polarities. Detection is typically performed using a UV detector, as the aromatic rings in this compound provide strong chromophores.

A hypothetical optimized RP-HPLC method for the analysis of this compound is presented in the table below.

Table 1: Hypothetical Optimized RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

While this compound itself is not chiral, the introduction of a stereocenter in its analogues necessitates the use of chiral HPLC for their enantiomeric separation. This is particularly important in pharmaceutical research, where enantiomers can exhibit different pharmacological and toxicological profiles. The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. rsc.orgresearchgate.net

The key to successful chiral separation lies in the differential interactions between the enantiomers and the chiral selector of the CSP. researchgate.net These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. nih.gov The choice of mobile phase is critical and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile). nih.govmdpi.com For N-aryl pyrrole (B145914) analogues, the aromatic rings can engage in π-π stacking interactions with the CSP.

A study on the enantioseparation of novel anti-inflammatory pyrrole derivatives successfully employed a Chiralpak IA stationary phase, which is an amylose-based CSP. nih.gov This highlights the potential for using such columns for the separation of chiral analogues of this compound. The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to find the optimal conditions for baseline resolution of the enantiomers.

Table 2: Typical Chiral Stationary Phases and Mobile Phases for Pyrrole Analogues

| Chiral Stationary Phase (CSP) | Mobile Phase System | Potential Interactions |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) | Normal Phase: Hexane/Ethanol (B145695) or Hexane/Isopropanol | Hydrogen bonding, π-π stacking, dipole-dipole |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol | Hydrogen bonding, π-π stacking, dipole-dipole |

| Immobilized Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) | Normal, Reversed, and Polar Organic Modes | Broad range of interactions, increased solvent compatibility |

Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives of this compound

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis can be suitable for more volatile derivatives or for the analysis of volatile impurities in a sample. For instance, in the synthesis of N-aryl pyrroles, volatile starting materials or by-products could be monitored by GC.

In cases where the compound of interest is not sufficiently volatile, derivatization can be employed to increase its volatility. For example, the ester group of this compound could be transesterified to a more volatile methyl ester.

A study on the oxidation chemistry of pyrrole utilized GC and GC-mass spectrometry (GC-MS) to identify various N-containing products. polimi.it This demonstrates the utility of GC-based methods for the analysis of complex mixtures containing pyrrole derivatives. A typical GC method would involve a capillary column with a non-polar or moderately polar stationary phase, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling of this compound in Complex Matrices

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the comprehensive profiling of compounds in complex matrices. LC-MS and GC-MS are the most prominent examples and provide both chromatographic separation and mass spectrometric information, which aids in the unequivocal identification of the analytes.

LC-MS is particularly well-suited for the analysis of this compound and its derivatives. The liquid chromatography front-end separates the components of the mixture, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, and the resulting mass spectrum provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), structural information. This is extremely useful for identifying unknown impurities or metabolites. For example, LC-MS has been used to identify intermediates and by-products in the synthesis of related heterocyclic compounds.

GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. polimi.it It is the gold standard for the identification of volatile and semi-volatile organic compounds. For the analysis of this compound, it would be most applicable for the analysis of volatile impurities or after derivatization to increase its volatility. The resulting mass spectrum can be compared to spectral libraries for positive identification.

Development of Spectroscopic Methods for In Situ Monitoring of this compound Reactions

The development of in situ spectroscopic methods allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis of this compound, which can be prepared via methods such as the Paal-Knorr synthesis, in situ monitoring can be a powerful tool for process optimization.

Fourier Transform Infrared (FTIR) spectroscopy is a robust technique for in situ reaction monitoring. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the change in concentration of reactants, products, and intermediates can be followed by monitoring their characteristic vibrational bands. A study on the Paal-Knorr reaction for the synthesis of pyrrole derivatives successfully used in situ FTIR to identify and quantify a hemiacetal amine intermediate and to build a kinetic model of the reaction. researchgate.netnih.gov This approach could be directly applied to the synthesis of this compound to optimize reaction conditions and improve yield and purity.

UV-Vis spectroscopy can also be employed for in situ monitoring, particularly if the reactants and products have distinct chromophores that absorb at different wavelengths. The formation of the pyrrole ring during the synthesis of N-aryl pyrroles leads to a change in the electronic structure of the molecule, which can be observed by UV-Vis spectroscopy. For example, the polymerization of pyrrole has been monitored using UV-Vis spectroscopy by observing the appearance of new absorption bands. researchgate.net

Quality Control and Impurity Profiling Methodologies for this compound in Research Samples

Quality control and impurity profiling are essential to ensure the reliability and reproducibility of research results obtained using this compound. Impurity profiling involves the identification and quantification of all potential impurities in a sample. mt.com These impurities can arise from the starting materials, by-products of the synthesis, or degradation products.

The primary technique for impurity profiling of research samples of this compound is HPLC, due to its high resolving power and sensitivity. A validated HPLC method can be used to separate the main compound from all potential impurities. The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra for each peak, which can help in the initial identification of impurities. For definitive identification, LC-MS is the preferred method.

A comprehensive quality control protocol for a research sample of this compound would typically include the following tests:

Table 3: Quality Control and Impurity Profiling Methodologies

| Test | Method | Purpose |

|---|---|---|

| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the compound. |

| Purity Assay | HPLC-UV, qNMR (Quantitative NMR) | To determine the percentage of the main compound in the sample. |

| Impurity Profile | HPLC-UV/PDA, LC-MS | To identify and quantify known and unknown impurities. |

| Residual Solvents | Headspace GC-MS | To quantify any remaining solvents from the synthesis and purification process. |

| Water Content | Karl Fischer Titration | To determine the amount of water present in the sample. |

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical properties and purity of this compound can be achieved, ensuring its suitability for its intended research applications.

Environmental Chemistry and Fate of Ethyl 4 1h Pyrrol 1 Yl Benzoate

Reactivity of Ethyl 4-(1H-pyrrol-1-yl)benzoate with Environmental Matrices

The interaction of this compound with environmental matrices such as soil, sediment, and water is a critical determinant of its bioavailability and transport. These interactions are primarily governed by sorption and hydrolysis processes.

Sorption: